N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide, also known as DAEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAEA belongs to the class of acridine derivatives and has been shown to exhibit various biochemical and physiological effects. We will also list possible future directions for the study of DAEA.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is believed to involve the intercalation of the acridine moiety into DNA, leading to the inhibition of DNA replication and transcription. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the caspase cascade. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of enzyme activity. In addition, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of novel antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide in lab experiments is its ability to intercalate into DNA, making it a useful tool for studying DNA replication and transcription. In addition, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for various applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several possible future directions for the study of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide. One area of research could focus on the development of this compound-based fluorescent probes for DNA detection. Another area of research could focus on the development of this compound-based antimicrobial agents. Further studies could also be conducted to fully elucidate the mechanism of action of this compound and to explore its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide involves the condensation of 3,4-diethoxybenzaldehyde with 2-(9-acridinyl)acetic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to yield this compound. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has been shown to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for DNA detection. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which play important roles in cellular processes. These properties make this compound a promising candidate for further research in the field of drug discovery and development.
properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-3-32-24-14-13-19(17-25(24)33-4-2)15-16-28-26(30)18-29-22-11-7-5-9-20(22)27(31)21-10-6-8-12-23(21)29/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASJNXMLKYWDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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